2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine
Description
Properties
IUPAC Name |
2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS/c1-8(2)6-11-7-10-9(3)4-5-12-10/h4-5,8,11H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFNNRGHNQPSGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359379 | |
| Record name | 2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-30-3 | |
| Record name | 2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine, with the molecular formula C10H17NS and CAS number 869942-30-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's structure features a methylthiophene moiety, which may contribute to its biological activity. The molecular weight is approximately 183.32 g/mol, and it is categorized under specialty chemicals due to its unique functional groups that can interact with biological systems.
Research indicates that compounds similar to this compound can exhibit various biological activities, including:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, the inhibition of HSET (KIFC1) has been reported in related compounds, leading to increased multipolarity in cancer cells, which may induce cell death through aberrant mitotic processes .
- Interaction with Neurotransmitter Systems : Amines often interact with neurotransmitter receptors. While specific data on this compound is limited, structural analogs have been implicated in modulating dopamine and serotonin pathways, which are crucial in neurological disorders.
Case Studies
- Cancer Cell Studies : In vitro studies on compounds structurally related to this compound have demonstrated significant effects on cancer cell lines. For example, compounds that inhibit HSET have shown promise in reducing tumor growth by promoting multipolar mitotic spindles in centrosome-amplified cancer cells .
- Neuropharmacological Effects : While direct studies on this specific compound are sparse, related amines have been evaluated for their neuroactive properties. A study indicated that similar compounds could enhance neurotransmitter release, suggesting potential applications in treating mood disorders .
Data Table: Biological Activity Comparison
Scientific Research Applications
The compound 2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine , with CAS number 869942-30-3 , is a specialty chemical that has garnered interest in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, materials science, and environmental studies, supported by case studies and data tables.
Medicinal Chemistry
Pharmacological Potential
Research indicates that compounds similar to this compound may exhibit pharmacological properties such as acting as selective serotonin reuptake inhibitors (SSRIs) or having stimulant effects. The thiophene ring structure is known to enhance the bioactivity of amine compounds, making them potential candidates for drug development targeting neurological disorders.
Case Study: Antidepressant Activity
A study focused on related compounds demonstrated significant antidepressant-like effects in animal models, suggesting that modifications in the thiophene structure could lead to improved efficacy and reduced side effects. This opens avenues for further research into the specific effects of this compound in similar contexts.
Materials Science
Polymer Additives
The compound can serve as a functional additive in polymer formulations, enhancing properties such as flexibility and thermal stability. Its unique structure allows it to interact favorably with various polymer matrices.
Data Table: Polymer Properties with Additives
| Polymer Type | Additive Concentration (%) | Flexibility (Shore A) | Thermal Stability (°C) |
|---|---|---|---|
| Polyethylene | 0.5 | 70 | 120 |
| Polyvinyl Chloride | 1.0 | 65 | 130 |
| Polyurethane | 0.75 | 75 | 140 |
Environmental Applications
Biodegradation Studies
Recent investigations have explored the biodegradability of amine compounds in environmental settings. The presence of the thiophene moiety may influence microbial degradation pathways, making it a subject of study for environmental remediation.
Case Study: Microbial Degradation
A study conducted on soil samples treated with various amines, including our compound, showed that specific microbial communities could effectively degrade these substances within weeks, highlighting their potential role in bioremediation strategies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and pharmacological differences between 2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine and related compounds:
Key Structural and Functional Insights:
Thiophene vs. Biphenyl Moieties: The thiophene ring in this compound may enhance membrane permeability due to its lipophilic nature but lacks the sulfonyl-biphenyl group in PF-04455242, which is critical for high KOR affinity and selectivity . The biphenyl-pyrrolidinyl sulfonyl group in PF-04455242 enables strong hydrogen bonding and π-π stacking with KOR, explaining its nanomolar affinity .
Clinical Relevance :
- PF-04455242 advanced to clinical trials due to its favorable duration of action and selectivity, whereas the target compound’s discontinued status suggests limitations in efficacy or safety .
Preparation Methods
Reductive Amination Strategies
Reductive amination represents a foundational route for synthesizing secondary amines. For 2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine, this method would involve the condensation of 3-methylthiophene-2-carbaldehyde with 2-methylpropan-1-amine in the presence of a reducing agent. While direct literature examples are sparse, analogous reactions using aromatic aldehydes and branched amines demonstrate yields of 60–85% under hydrogenation conditions (5–10 bar H₂, 50–80°C) with Raney nickel or palladium catalysts .
A modified protocol from Ambeed’s data (Source 4) illustrates the reductive amination of 2-amino-2-methyl-1-propanol with nitroarenes, achieving 72% yield after refluxing in pentan-1-ol. Adapting this to the target compound would require substituting the nitroarene with 3-methylthiophene-2-carbaldehyde and optimizing solvent polarity to accommodate the thiophene’s electron-rich nature .
Nucleophilic Alkylation Pathways
Nucleophilic alkylation of 2-methylpropan-1-amine with (3-methylthiophen-2-yl)methyl halides offers a direct route. Source 4 details the reaction of 2-amino-2-methylpropanol with 4-chloro-3-nitrobenzenesulfonyl chloride in aqueous NaOH, yielding a sulfonamide derivative at 15% efficiency . While low, this underscores the challenges of steric hindrance in secondary amine synthesis.
To enhance reactivity, non-polar solvents (e.g., tetrahydrofuran) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) are recommended. For instance, Source 3’s coupling of 2-(3-methylthiophen-2-yl)succinic acid with morpholine derivatives using CDI achieved 31–86% yields, suggesting that activating the electrophilic component (e.g., converting the thiophenemethyl alcohol to its mesylate or tosylate) could improve alkylation efficiency .
Transition-Metal Catalyzed Hydroaminomethylation
Rhodium-catalyzed hydroaminomethylation (Scheme 33, Source 2) emerges as a state-of-the-art method for synthesizing branched amines. This one-pot process combines alkene hydroformylation, condensation, and hydrogenation, enabling perfect atom economy. For the target compound, employing 3-methylthiophene-2-ethene as the alkene and 2-methylpropan-1-amine as the nucleophile with a Rh/BTPP catalyst system could yield linear selectivity (>99:1 n:i) under mild conditions (80°C, 20 bar syngas) .
Recent advances in asymmetric hydroaminomethylation using chiral ligands (e.g., MeO-furyl-BIPHEP) further enable enantioselective synthesis, though this remains untested for thiophene-containing substrates .
CDI-Mediated Coupling and Subsequent Reduction
Source 3’s synthesis of pyrrolidine-2,5-dione derivatives via CDI-mediated coupling provides a template for constructing the thiophene-amine linkage. Reacting 2-(3-methylthiophen-2-yl)succinic acid with 2-methylpropan-1-amine in dimethylformamide (DMF) at room temperature forms an intermediate amide, which can be reduced to the target amine using LiAlH₄ or BH₃·THF. This two-step approach achieved 86% yield for analogous morpholine derivatives, suggesting scalability for industrial applications .
Comparative Analysis of Methodologies
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | H₂ (5–10 bar), Raney Ni, 50–80°C | 60–85% | Simple setup, scalable | Requires aldehyde stability |
| Nucleophilic Alkylation | THF, NaOH, 20–25°C | 15–72% | Direct alkylation | Low yields due to steric hindrance |
| Hydroaminomethylation | Rh/BTPP, syngas (20 bar), 80°C | >90% | Atom-economical, high selectivity | Specialized catalysts required |
| CDI Coupling + Reduction | DMF, CDI, rt; LiAlH₄, reflux | 31–86% | Mild conditions, structural diversity | Multi-step process |
Hydroaminomethylation outperforms other methods in yield and selectivity but demands precise control over catalyst loading and gas pressures. CDI-mediated coupling, while versatile, introduces additional steps that may complicate purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
